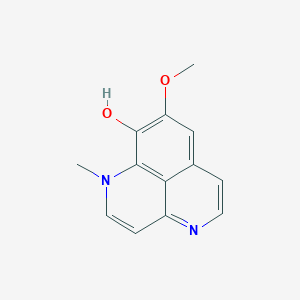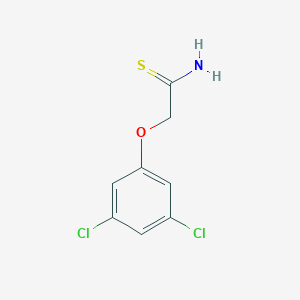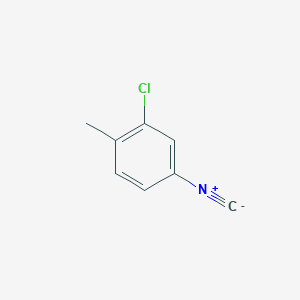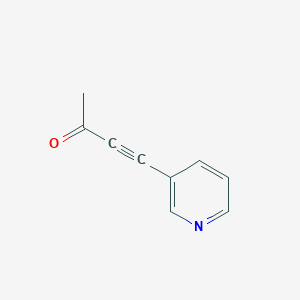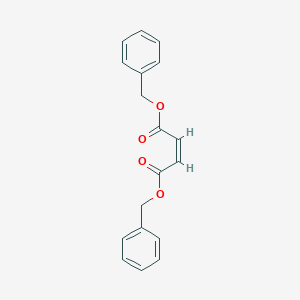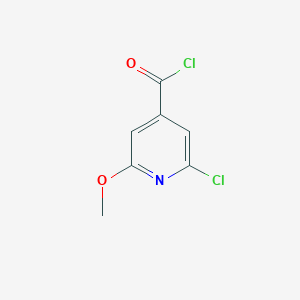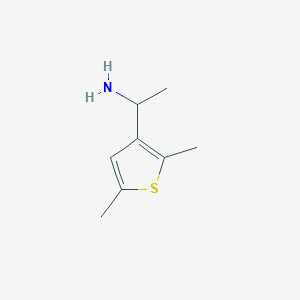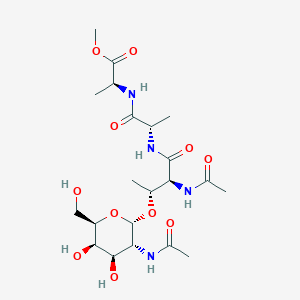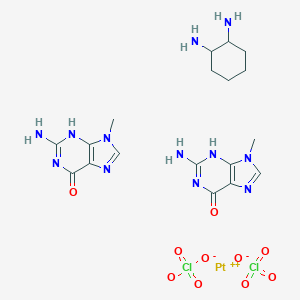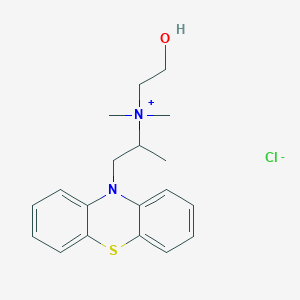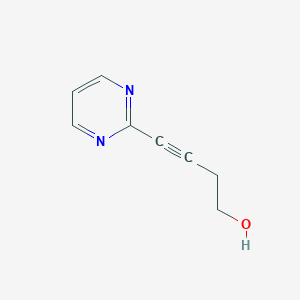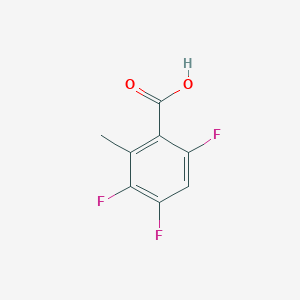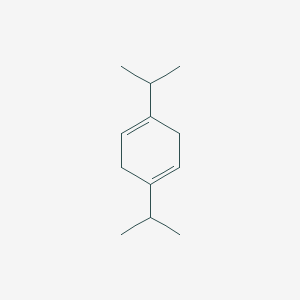
1,4-Diisopropyl-1,4-cyclohexadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di(propan-2-yl)cyclohexa-1,4-diene is an organic compound with the molecular formula C12H20 It is a derivative of cyclohexa-1,4-diene, where two hydrogen atoms are replaced by isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,4-Di(propan-2-yl)cyclohexa-1,4-diene can be synthesized through the Birch reduction of related aromatic compounds. The Birch reduction involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, and a proton donor, such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods
In industrial settings, the preparation of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene may involve similar reduction techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
1,4-Di(propan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated cyclohexane derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,4-Di(propan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the modulation of enzyme activity, alteration of cellular redox states, and disruption of lipid membranes .
相似化合物的比较
Similar Compounds
1,4-Cyclohexadiene: A parent compound with similar structural features but without isopropyl groups.
1,3-Cyclohexadiene: An isomer with different placement of double bonds.
γ-Terpinene: A related terpenoid with similar chemical properties.
Uniqueness
1,4-Di(propan-2-yl)cyclohexa-1,4-diene is unique due to the presence of isopropyl groups, which impart distinct steric and electronic effects
属性
CAS 编号 |
114300-89-9 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
1,4-di(propan-2-yl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3 |
InChI 键 |
PHQGCMVBXNSXJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
规范 SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
同义词 |
1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


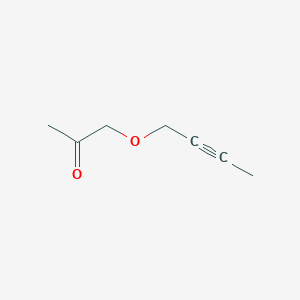
![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)
